Methyl (s)-2-bromobutanoate
Overview
Description
Methyl (s)-2-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom attached to the second carbon of a butanoate chain, with a methyl group esterified at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (s)-2-bromobutanoate can be synthesized through several methods. One common approach involves the bromination of methyl butanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product. The use of automated systems for reagent addition and temperature control further optimizes the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (s)-2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid (HCl), while basic hydrolysis employs sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include methyl (s)-2-hydroxybutanoate, methyl (s)-2-cyanobutanoate, or methyl (s)-2-aminobutanoate.
Reduction: The primary product is (s)-2-bromobutanol.
Hydrolysis: The products are (s)-2-bromobutanoic acid and methanol.
Scientific Research Applications
Methyl (s)-2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester substrates. It helps in understanding enzyme specificity and kinetics.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl (s)-2-bromobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to its versatility in chemical synthesis.
Comparison with Similar Compounds
Methyl (s)-2-bromobutanoate can be compared with other similar compounds such as:
Methyl (s)-2-chlorobutanoate: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower electronegativity of chlorine.
Methyl (s)-2-iodobutanoate: Contains an iodine atom, making it more reactive than the bromine analog due to the larger atomic radius and weaker carbon-halogen bond.
Ethyl (s)-2-bromobutanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its solubility and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Biological Activity
Methyl (S)-2-bromobutanoate is a chiral compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is of significant interest, especially concerning its potential applications in drug development and as a chiral building block in pharmaceuticals.
This compound, with the molecular formula , is characterized by its bromine substituent at the second carbon of the butanoate chain. This structural feature contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's ability to interact with biological membranes, potentially leading to cell lysis in microbial organisms.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. The compound's cytotoxicity is often evaluated through assays such as MTT and LDH release assays, which measure cell viability and membrane integrity, respectively .
- Chiral Building Block : this compound serves as an important intermediate in synthesizing pharmaceuticals such as levetiracetam, an antiepileptic drug. The enantiomeric purity of this compound is crucial for the efficacy and safety of the resulting medications .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values determined for various concentrations. The study utilized multiple cell lines, including HeLa and MCF-7, to assess differential responses based on cellular context.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis via mitochondrial pathways |
MCF-7 | 30 | Cell cycle arrest at G1 phase |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values reported as follows:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Apoptotic Pathways : In mammalian cells, the compound may induce apoptosis through mitochondrial dysfunction, characterized by cytochrome c release and activation of caspases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its cytotoxic effects.
Properties
IUPAC Name |
methyl (2S)-2-bromobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQQDNMQADCHGH-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114438-76-5 | |
Record name | methyl (2S)-2-bromobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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